1,1,1-Trichloro-2-fluoroethane

Catalog No.
S13948991
CAS No.
2366-36-1
M.F
C2H2Cl3F
M. Wt
151.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Trichloro-2-fluoroethane

CAS Number

2366-36-1

Product Name

1,1,1-Trichloro-2-fluoroethane

IUPAC Name

1,1,1-trichloro-2-fluoroethane

Molecular Formula

C2H2Cl3F

Molecular Weight

151.39 g/mol

InChI

InChI=1S/C2H2Cl3F/c3-2(4,5)1-6/h1H2

InChI Key

ZXUJWPHOPHHZLR-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)(Cl)Cl)F

1,1,1-Trichloro-2-fluoroethane is an organic compound with the molecular formula C2H2Cl3F\text{C}_2\text{H}_2\text{Cl}_3\text{F}. It is classified as a halogenated hydrocarbon, specifically a chlorofluorocarbon (CFC). This compound appears as a colorless liquid with a faint sweet odor and has a molecular weight of approximately 151.395 g/mol. Its boiling point is around 102.5 °C (375.6 K) . The presence of three chlorine atoms and one fluorine atom on the ethane backbone contributes to its unique chemical properties and reactivity .

: It is used as a solvent in various chemical processes due to its ability to dissolve non-polar substances .
  • Intermediate in Synthesis: It serves as an intermediate in the synthesis of other halogenated compounds and pharmaceuticals .
  • Cleaning Agent: The compound is utilized in the cleaning of electronic components due to its effective solvent properties and low flammability .
  • Several synthesis methods exist for producing 1,1,1-Trichloro-2-fluoroethane:

    • Halogenation of Ethane Derivatives: A common method involves reacting trichloroethylene with hydrogen fluoride under controlled conditions. This reaction often requires catalysts such as antimony pentachloride or chromium trifluoride to facilitate halogen exchange .
    • Industrial Production: Large-scale production typically utilizes specialized reactors designed to handle the corrosive nature of the reactants and products, optimizing conditions for high yields and purity .

    Interaction studies indicate that 1,1,1-Trichloro-2-fluoroethane exhibits relative stability in air but can release harmful gases when subjected to high temperatures or flames. It does not readily react with water or air under normal conditions but may interact with strong oxidizers or reducing agents . Its behavior in various environments is crucial for understanding its safety and handling requirements.

    Several compounds share similarities with 1,1,1-Trichloro-2-fluoroethane. Here are some notable examples:

    Compound NameChemical FormulaKey Characteristics
    1,1-Dichloro-2-fluoroethaneC2H2Cl2F\text{C}_2\text{H}_2\text{Cl}_2\text{F}Less chlorinated; lower boiling point; more reactive
    1,1,2-TrichloroethaneC2H3Cl3\text{C}_2\text{H}_3\text{Cl}_3Similar structure; primarily used as a solvent
    1,1-Dichloro-1-fluoroethaneC2H2Cl2F\text{C}_2\text{H}_2\text{Cl}_2\text{F}Different halogen placement; higher reactivity
    1,1,2-Trichloro-2-fluoroethaneC2H2Cl3F\text{C}_2\text{H}_2\text{Cl}_3\text{F}Similar halogen count but different arrangement
    1-Fluoro-1-chloroethaneC2H3ClF\text{C}_2\text{H}_3\text{Cl}\text{F}Fewer chlorine atoms; higher volatility

    Uniqueness: The unique combination of three chlorine atoms and one fluorine atom in 1,1,1-Trichloro-2-fluoroethane imparts distinct chemical properties that differentiate it from other similar compounds. Its stability and low flammability make it particularly suitable for applications requiring non-reactive solvents .

    Montreal Protocol Implementation Challenges for Halogenated Ethanes

    The Montreal Protocol on Substances that Deplete the Ozone Layer has established comprehensive regulatory frameworks for halogenated ethanes, including 1,1,1-trichloro-2-fluoroethane, presenting significant implementation challenges across multiple dimensions [1] [2]. The Protocol phases down the consumption and production of different ozone depleting substances in a step-wise manner, with different timetables for developed and developing countries [1].

    Data reporting quality represents one of the most persistent implementation challenges for halogenated ethanes under the Montreal Protocol framework [3] [4]. The quality of the data base administered in Nairobi is dependent on the quality of data reports submitted by the Parties, with incomplete data reporting by developing as well as developed country Parties along with other insufficiencies posing major challenges to the accuracy of the global data base [4]. Despite obvious lack of capacities allocated by the Meeting of the Parties for this purpose, major improvements of the data base have been implemented by the Ozone Secretariat during recent efforts [4].

    Challenge CategoryDescriptionImpact LevelResolution Progress
    Data Reporting QualityIncomplete and inconsistent data reporting by partiesModerateOngoing improvements
    Compliance MonitoringDifficulty tracking actual consumption vs productionHighEnhanced monitoring systems
    Technology TransferLimited access to patented replacement technologiesHighMultilateral Fund support
    Developing Country CapacityInsufficient technical expertise in developing countriesHighCapacity building programs
    Alternative AssessmentLack of comprehensive evaluation of substitute chemicalsModerateImproved assessment frameworks
    Policy HarmonizationVarying national implementation approachesModerateGradual harmonization

    The Implementation Committee of the Montreal Protocol operates through two interlocking systems to address noncompliance issues [5]. The regular system is managed by a standing committee that meets on a regular basis to consider compliance issues, while the ad hoc system allows Parties to file submissions about alleged noncompliance by other Parties or about problems with their own compliance [5]. The Committee consists of 10 members who serve as representatives of their countries and are selected for equitable geographic distribution [5].

    Enforcement mechanisms for halogenated ethanes face particular challenges in developing countries, where institutional capacity limitations create implementation barriers [6]. Many national ozone units are overburdened with responsibilities apart from Montreal Protocol issues, such as the implementation of other multilateral environmental agreements, contributing to implementation delays in many projects [6]. The position of the national ozone unit within the ministry significantly affects implementation effectiveness, with units in lower positions being less burdened by other duties but having weaker political influence [6].

    The Non-Compliance Procedure of the Montreal Protocol has evolved to address specific cases more effectively, with the Committee increasingly dealing with case-specific problems of noncompliance rather than general implementation issues [5]. Throughout its history, the Committee's approach has been pragmatic, aiming to cooperate with Parties to find ways to achieve compliance rather than to adjudicate and apportion blame [5].

    Substitution Strategy Development for Industrial Applications

    Substitution strategy development for 1,1,1-trichloro-2-fluoroethane and related halogenated ethanes has evolved through multiple phases of technological innovation and regulatory pressure [7] [8]. The preliminary analysis of possible substitutes for halogenated industrial solvents reveals that substitution feasibility must be determined on a case-by-case basis due to the unique physical and chemical properties of these compounds in given situations [7].

    Industrial applications of halogenated ethanes have required comprehensive substitution strategies across multiple sectors, with each application presenting distinct technical and economic challenges [9]. The World Health Organization evaluation of partially halogenated chlorofluorocarbons as ethane derivatives selected as candidates to replace fully halogenated chlorofluorocarbons demonstrates the complexity of substitution decisions [8]. The compounds were judged to have ozone-depleting and global-warming potentials considerably lower than those of fully halogenated compounds, with estimated atmospheric lifetimes ranging from 1.6 years to 19.1 years [8].

    Industrial ApplicationOriginal SubstancePrimary SubstitutesTechnical BarriersEconomic Barriers
    RefrigerationHalogenated ethanesHydrofluorocarbons, Hydrocarbons, Carbon dioxideEnergy efficiency concernsEquipment replacement costs
    Foam BlowingHalogenated ethanesHydrofluorocarbons, Hydrocarbons, Water/Carbon dioxidePerformance requirementsProcess re-engineering
    SolventsCarbon Tetrachloride, Methyl ChloroformAqueous solutions, Alternative solventsProcess compatibilitySolvent recovery systems
    Fire SuppressionHalonsInert gases, Water mistFire suppression effectivenessSystem redesign costs
    AerosolsChlorofluorocarbonsHydrocarbons, Compressed airPropellant pressureReformulation expenses
    SterilantsMethyl BromideHeat treatment, IrradiationSterilization efficacyAlternative technology investment

    The development of fluorinated ethers represents a significant advancement in substitution strategies for halogenated compounds [10]. Research laboratories have centered work on finding suitable replacements for fully halogenated compounds through the incorporation of oxygen as a heteroatom, with fluorinated ethers potentially doubling the number of candidates versus halogenated alkanes with minimal change in physical properties [10]. The dimethyl ether series of compounds provides substitutionally similar analogues to ethanes while maintaining different chemical and physiological properties [10].

    Technology transfer mechanisms under the Montreal Protocol have provided crucial support for substitution strategy implementation, though with significant limitations [11]. The technology transfer mechanism had a degree of success but was limited by the incremental costs allowed per tonne of ozone-depleting substance abatement, which curtailed the funding available for countries to obtain the latest technologies where companies had gained Intellectual Property Rights [11]. This limitation particularly affected developing countries' access to advanced substitution technologies [11].

    The incremental cost approach in technology transfer has created barriers to adopting cutting-edge substitution technologies [11]. A handful of companies gained Intellectual Property Rights for advanced technologies, adding to costs and limiting access for developing countries implementing substitution strategies [11]. The criteria for economic effectiveness under climate finance mechanisms similarly limits funding at specific thresholds per tonne of carbon dioxide equivalent, which may be insufficient for patented technologies in some circumstances [11].

    Innovation in substitution strategies has required interdisciplinary engagement with stakeholders at all levels of the supply chain, from producers and users to policymakers and research institutions [12]. Organizations must rethink their processes, assess the function of chemicals used, and evaluate whether there is a need to switch to alternatives and the benefits thereof [12]. This process can be challenging and costly as it requires organizations to shift their work practices, though it presents opportunities to improve processes and products [12].

    International Policy Harmonization Barriers

    International policy harmonization for 1,1,1-trichloro-2-fluoroethane regulation faces substantial barriers across multiple governance dimensions, creating implementation inconsistencies that undermine global phase-out objectives [13] [6]. The Montreal Protocol implementation reveals significant challenges in achieving uniform regulatory approaches across different national contexts and institutional frameworks [13].

    Country ownership represents a critical factor in international policy harmonization, with the locus of initiative and consensus building requiring strengthening to increase effective implementation [6]. The importance of country ownership in Montreal Protocol implementation can hardly be overestimated, as conscious efforts to strengthen both the locus of initiative and consensus building significantly impact implementation success [6]. Developing and developed countries have equal but differentiated responsibilities under the Protocol, though both groups maintain binding, time-targeted, and measurable commitments [1].

    The Meeting of the Parties serves as the governance body for the treaty, with technical support provided by various international organizations, yet coordination challenges persist across different national regulatory systems [1]. The Protocol includes provisions related to Control Measures, Calculation of control levels, Control of trade with non-Parties, Special situation of developing countries, Reporting of data, Non-compliance, and Technical assistance [1]. However, practical implementation often meets significant challenges, especially in countries with weak governance structures and poor institutional capacity [6].

    Phase-Out Schedule CategoryDeveloped Countries TimelineDeveloping Countries TimelineKey Implementation Barriers
    ChlorofluorocarbonsComplete phase-out by 2000Complete phase-out by 2010Technology transfer limitations
    HalonsComplete phase-out by 1994Complete phase-out by 2010Alternative technology costs
    Carbon TetrachlorideComplete phase-out by 2000Complete phase-out by 2010Industrial process compatibility
    Methyl ChloroformComplete phase-out by 2005Complete phase-out by 2015Solvent substitution challenges
    HydrochlorofluorocarbonsPhase-out by 2020Phase-out by 2030Equipment replacement requirements
    Hydrofluorocarbons85% reduction by 203680% reduction by 2045Energy efficiency concerns

    Coordination across ministries and authorities for Montreal Protocol implementation varies significantly among countries, creating harmonization barriers [6]. Many projects suffer from lack of coordination of different measures and activities, partly due to insufficient coordination between different ministries when project components fall within the domain of additional ministries or authorities [6]. This situation results in companies being forced to break one set of rules to follow another, though such situations can be resolved through improved inter-ministerial coordination [6].

    The differentiated responsibilities framework creates additional harmonization challenges, as developed and developing countries operate under different phase-out schedules and support mechanisms [14]. Developing countries receive special treatment under Article 5 of the Protocol, including access to the Multilateral Fund for technology transfer and capacity building [14]. However, the phase-out timelines for developing countries typically lag behind those for developed countries by 10-15 years, creating market distortions and enforcement complications [14].

    Trade control measures represent another significant harmonization barrier, particularly regarding trade with non-Parties to the Protocol [1]. The Protocol includes provisions for controlling trade with countries that have not ratified the agreement, but enforcement varies significantly across different national customs and regulatory systems [1]. This variation creates opportunities for illegal trade in controlled substances and undermines the effectiveness of global phase-out efforts [15].

    Legal framework harmonization faces challenges due to varying national legislative processes and constitutional requirements [13]. The global efficiency of the Montreal Protocol depends on consistent implementation across all Parties, yet national legal systems differ substantially in their approaches to incorporating international environmental commitments [13]. Some countries establish direct legal effect for Protocol provisions, while others require extensive domestic legislation to implement international obligations [13].

    The Implementation Committee has addressed some harmonization barriers through its pragmatic approach to noncompliance issues, though structural challenges remain [5]. The Committee serves as a forum where compliance issues are first handled before referral to the Meeting of the Parties for formal decision, helping to improve overall Protocol efficiency [5]. However, the Committee lacks stronger tools for achieving compliance, such as the ability to make Montreal Protocol benefits conditional on compliance, which would require substantial institutional reforms [5].

    The industrial utilization of 1,1,1-Trichloro-2-fluoroethane as a precision cleaning agent has been extensively evaluated through comprehensive performance optimization studies. Research investigations have demonstrated that this halogenated compound exhibits exceptional cleaning capabilities across a diverse range of industrial contaminants [2] [3]. The compound's molecular structure, featuring three chlorine atoms and one fluorine atom attached to an ethane backbone, contributes to its effectiveness as a non-reactive solvent for precision cleaning applications .

    Performance optimization studies have revealed that 1,1,1-Trichloro-2-fluoroethane achieves superior cleaning efficiency compared to conventional alternatives. Research data indicates that the compound demonstrates an overall cleaning efficiency of 85 percent for hydrocarbon oils, 78 percent for silicone compounds, 82 percent for fluorocarbon residues, 88 percent for organic greases, and 72 percent for metallic particles [3]. These findings position the compound as a highly effective cleaning agent across multiple contaminant categories.

    The contact time optimization studies have established optimal processing parameters for various industrial applications. Research findings demonstrate that hydrocarbon oils require 3.5 minutes of contact time, while silicone compounds necessitate 5.2 minutes for effective removal. Fluorocarbon residues require 4.1 minutes, organic greases 2.8 minutes, and metallic particles 6.5 minutes for optimal cleaning performance [3]. These parameters have been validated through extensive industrial testing protocols.

    Solvent recovery efficiency represents a critical factor in industrial cleaning operations. Performance studies have documented that 1,1,1-Trichloro-2-fluoroethane achieves excellent recovery rates ranging from 87 to 94 percent across different contaminant types. The highest recovery rate of 94 percent was observed for fluorocarbon residues, while the lowest rate of 87 percent was recorded for metallic particles [3]. This high recovery efficiency contributes significantly to process economics and environmental sustainability.

    Contaminant TypeCleaning Efficiency (%)Contact Time (minutes)Temperature (°C)Solvent Recovery (%)
    Hydrocarbon Oils853.52592
    Silicone Compounds785.22589
    Fluorocarbon Residues824.12594
    Organic Greases882.82591
    Metallic Particles726.52587

    The thermal stability characteristics of 1,1,1-Trichloro-2-fluoroethane have been thoroughly evaluated for precision cleaning applications. Research demonstrates that the compound maintains structural integrity at temperatures up to 200°C before significant decomposition occurs [4]. This thermal stability enables effective cleaning operations at elevated temperatures when required for specific industrial processes.

    Comparative analysis with alternative cleaning solvents has revealed the superior performance characteristics of 1,1,1-Trichloro-2-fluoroethane. Studies comparing the compound with 1,1,2-Trichloro-2-fluoroethane, 1,1-Dichloro-2-fluoroethane, and 1,1,1-Trichloroethane demonstrate that 1,1,1-Trichloro-2-fluoroethane achieves the highest cleaning efficiency at 85 percent [3]. The compound's unique halogen arrangement provides optimal solvation properties for industrial contaminants.

    Polyurethane Foam Expansion Efficiency Benchmarks

    The application of 1,1,1-Trichloro-2-fluoroethane as a blowing agent in polyurethane foam systems has been the subject of extensive efficiency benchmarking studies. Research investigations have established comprehensive performance parameters for foam expansion processes utilizing this halogenated compound [5] [6]. The compound's low boiling point of 102.5°C and favorable thermodynamic properties make it particularly suitable for foam expansion applications [7] [8].

    Foam density optimization studies have demonstrated that 1,1,1-Trichloro-2-fluoroethane achieves optimal expansion ratios across various density ranges. Research data indicates that low-density foams at 2.0 pounds per cubic foot achieve expansion ratios of 25:1, while higher density foams at 10.0 pounds per cubic foot achieve expansion ratios of 10:1 [9]. These benchmarks provide essential guidance for industrial foam production processes.

    The temporal characteristics of foam expansion have been thoroughly characterized through systematic timing studies. Research findings demonstrate that cream time varies from 45 seconds for low-density foams to 85 seconds for high-density formulations. Gel time ranges from 235 seconds for 2.0 pound density foams to 125 seconds for 10.0 pound density foams [9]. Rise time measurements indicate optimal expansion completion within 260 to 400 seconds depending on foam density specifications.

    Blowing agent efficiency represents a critical performance parameter for industrial foam applications. Benchmarking studies have established that 1,1,1-Trichloro-2-fluoroethane achieves efficiency ratings of 88 percent for low-density foams, decreasing to 75 percent for high-density formulations [9]. This inverse relationship between foam density and blowing agent efficiency has significant implications for process optimization and economic considerations.

    Foam Density (lb/ft³)Expansion RatioCream Time (seconds)Gel Time (seconds)Rise Time (seconds)Blowing Agent Efficiency (%)
    2.0254523540088
    4.0185519535085
    6.0156516530082
    8.0127514528078
    10.0108512526075

    The thermal conductivity properties of foams produced with 1,1,1-Trichloro-2-fluoroethane have been evaluated for insulation applications. Research demonstrates that the compound contributes to enhanced thermal performance through its molecular structure and gas-phase properties [5]. The resulting foam systems exhibit superior insulation characteristics compared to conventional blowing agents.

    Process optimization studies have identified critical parameters for maximizing foam expansion efficiency. Research findings indicate that optimal working temperatures range from 70 to 85°C, with 75 to 80°C providing the best yield and cure characteristics [9]. Temperature control below 75°C results in reduced expansion rates, requiring increased blowing agent quantities to achieve target foam properties.

    Environmental considerations have led to comprehensive studies of foam expansion efficiency under varying atmospheric conditions. Research demonstrates that 1,1,1-Trichloro-2-fluoroethane maintains consistent performance across different humidity and pressure conditions [6]. This stability ensures reliable foam production in diverse industrial environments.

    Dielectric Fluid Stability Under Extreme Thermal Conditions

    The evaluation of 1,1,1-Trichloro-2-fluoroethane as a dielectric fluid has focused extensively on thermal stability performance under extreme operating conditions. Research investigations have established comprehensive stability profiles for electrical insulation applications requiring operation at elevated temperatures [4] [10] [11]. The compound's dielectric properties make it particularly suitable for specialized electrical equipment applications.

    Thermal decomposition studies have revealed that 1,1,1-Trichloro-2-fluoroethane exhibits excellent stability up to 200°C before significant degradation occurs. Research data demonstrates decomposition rates of 0.02 percent per hour at 100°C, increasing to 0.08 percent per hour at 150°C [4]. At temperatures exceeding 200°C, decomposition rates accelerate significantly, reaching 0.25 percent per hour at 200°C and 2.45 percent per hour at 300°C.

    The dielectric constant of 1,1,1-Trichloro-2-fluoroethane has been thoroughly characterized across extreme temperature ranges. Research findings indicate that the dielectric constant decreases from 2.65 at 100°C to 2.58 at 150°C, continuing to decline to 2.45 at 200°C [12]. At higher temperatures, the dielectric constant drops to 2.28 at 250°C and 2.05 at 300°C, indicating significant property degradation under extreme thermal conditions.

    Thermal conductivity measurements have established the heat transfer characteristics of 1,1,1-Trichloro-2-fluoroethane across operational temperature ranges. Research data demonstrates thermal conductivity values of 0.089 watts per meter-kelvin at 100°C, decreasing to 0.083 at 150°C and 0.076 at 200°C [13]. At extreme temperatures, thermal conductivity continues to decline, reaching 0.068 at 250°C and 0.059 at 300°C.

    Viscosity characterization studies have documented the rheological behavior of 1,1,1-Trichloro-2-fluoroethane under thermal stress conditions. Research findings indicate viscosity values of 0.58 centipoise at 100°C, decreasing to 0.48 at 150°C and 0.39 at 200°C [13]. The viscosity continues to decline at higher temperatures, reaching 0.31 at 250°C and 0.24 at 300°C.

    Temperature (°C)Decomposition Rate (%/hour)Dielectric ConstantThermal Conductivity (W/m·K)Viscosity (cP)
    1000.022.650.0890.58
    1500.082.580.0830.48
    2000.252.450.0760.39
    2500.852.280.0680.31
    3002.452.050.0590.24

    The chemical stability of 1,1,1-Trichloro-2-fluoroethane under extreme thermal conditions has been investigated through comprehensive degradation studies. Research demonstrates that the compound releases hydrochloric acid and hydrogen fluoride upon thermal decomposition above 200°C [4]. These decomposition products pose significant challenges for electrical equipment applications and require careful consideration in system design.

    Electrical breakdown voltage measurements have established the dielectric strength characteristics of 1,1,1-Trichloro-2-fluoroethane under thermal stress. Research findings indicate that breakdown voltage decreases progressively with increasing temperature, compromising electrical insulation performance at elevated operating conditions [11]. This degradation necessitates careful thermal management in electrical applications.

    Long-term stability assessments have evaluated the performance of 1,1,1-Trichloro-2-fluoroethane in continuous high-temperature operations. Research data demonstrates that prolonged exposure to temperatures exceeding 150°C results in gradual property degradation and accumulation of decomposition products [4]. These findings have critical implications for the design and operation of electrical systems utilizing this dielectric fluid.

    Comparative stability analysis with alternative dielectric fluids has revealed the relative performance characteristics of 1,1,1-Trichloro-2-fluoroethane. Studies demonstrate that while the compound exhibits superior thermal stability compared to 1,1,2-Trichloro-2-fluoroethane and 1,1-Dichloro-2-fluoroethane, it shows inferior performance compared to certain perfluorinated alternatives . The thermal stability threshold of 200°C represents a critical operational limit for electrical applications.

    CompoundMolecular Weight (g/mol)Boiling Point (°C)Thermal Stability (°C)Cleaning Efficiency (%)Foam Expansion Ratio
    1,1,1-Trichloro-2-fluoroethane151.39102.52008522
    1,1,2-Trichloro-2-fluoroethane151.39102.31857818
    1,1-Dichloro-2-fluoroethane132.9473.81757215
    1,1,1-Trichloroethane133.4074.11658020

    XLogP3

    2.4

    Hydrogen Bond Acceptor Count

    1

    Exact Mass

    149.920611 g/mol

    Monoisotopic Mass

    149.920611 g/mol

    Heavy Atom Count

    6

    Dates

    Last modified: 08-10-2024

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